3-(4-methoxy-phenyl)-benzo[b]thiophene

Lipophilicity Drug Design LogP

Researchers needing a regiochemically defined 3-arylbenzo[b]thiophene scaffold often face supply inconsistency. 3-(4-Methoxy-phenyl)-benzo[b]thiophene directly addresses this gap. - Distinct 3-aryl isomer with LogP 4.58, LogD 4.88 (pH 7.4) - not replicable by 2-aryl or 6-substituted analogs. - Validated core for tubulin polymerization inhibitors; derivatives achieve fluorescence quantum yield up to 1 for bioimaging probes. - Nearly planar crystal structure suitable as PXRD reference standard and co-crystallization ligand. Reliable stock in standard research quantities (10-100 mg) with global ambient shipping.

Molecular Formula C15H12OS
Molecular Weight 240.3 g/mol
Cat. No. B8570394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxy-phenyl)-benzo[b]thiophene
Molecular FormulaC15H12OS
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC3=CC=CC=C32
InChIInChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3
InChIKeyHULPPSASFRRIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxy-phenyl)-benzo[b]thiophene: Structure and Procurement


3-(4-Methoxy-phenyl)-benzo[b]thiophene (CAS 24257-23-6) is a 3-arylbenzo[b]thiophene derivative with molecular formula C15H12OS and a molecular weight of 240.32 g/mol . It features a methoxy group at the para-position of the phenyl substituent attached to the C3 position of the benzothiophene core, which confers a LogP of 4.58 and a predicted polar surface area of 37.5 Ų . This compound serves as a core scaffold for various biologically active molecules and as an intermediate in the synthesis of more complex benzothiophene derivatives [1].

1 3-Arylbenzo[b]thiophene core scaffold for drug discovery and materials synthesis
2 Moderate lipophilicity profile supports membrane permeability assessment studies
3 Planar heteroaromatic structure compatible with π-stacking in organic electronics

3-(4-Methoxy-phenyl)-benzo[b]thiophene: Substitution Specificity


The 3-aryl substitution pattern of 3-(4-methoxy-phenyl)-benzo[b]thiophene confers distinct chemical and biological properties that are not replicated by its 2-aryl or 6-substituted congeners. Regioisomerism critically impacts both physicochemical parameters and biological activity profiles; for instance, the 3-aryl isomer exhibits a LogP of 4.58 and a LogD of 4.88 at pH 7.4 , whereas its 2-aryl counterpart may present different lipophilicity and binding characteristics due to altered electronic distribution across the benzothiophene ring . Furthermore, 3-arylbenzo[b]thiophenes have been specifically implicated as tubulin polymerization inhibitors with distinct potency profiles compared to 2-aryl derivatives [1]. Simple replacement with an unsubstituted or differently substituted analog therefore risks significant deviation in performance in both biological assays and material science applications.

2-Aryl regioisomers may exhibit altered lipophilicity and binding profiles due to different electronic distribution
Unsubstituted or differently substituted analogs may deviate significantly in tubulin polymerization activity
Non-planar analogs cannot replicate the π-stacking properties required for organic semiconductor applications

3-(4-Methoxy-phenyl)-benzo[b]thiophene: Comparative Evidence


Lipophilicity: 3-Aryl vs. 2-Aryl Regioisomers

3-(4-Methoxy-phenyl)-benzo[b]thiophene exhibits a predicted LogP of 4.58 and a LogD of 4.88 at pH 7.4 , which are critical parameters for membrane permeability and oral bioavailability in drug discovery. In contrast, the 2-aryl isomer, 2-(4-methoxyphenyl)benzo[b]thiophene, has been reported to possess distinct physicochemical properties due to the altered conjugation of the methoxyphenyl group with the benzothiophene sulfur atom . Although direct comparative LogP values for the 2-aryl isomer are not available in the same study, class-level inference from benzo[b]thiophene regioisomer SAR studies indicates that 3-aryl substitution generally yields higher lipophilicity than 2-aryl substitution due to reduced electronic delocalization into the thiophene ring [1]. This difference can influence both passive diffusion rates and off-target binding profiles.

Lipophilicity: 3- vs 2-aryl
Class-level inference
LogP 4.58, LogD 4.88 (pH 7.4); 2-aryl isomer inferred lower
Supports lipophilicity-dependent permeability and off-target profiling studies
Predicted values; experimental verification required
Lipophilicity Drug Design LogP LogD

Planarity vs. Non-Planar Analogs

Single-crystal X-ray diffraction analysis of 3-(4-methoxy-phenyl)-benzo[b]thiophene reveals that the molecule adopts a nearly planar conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This planarity is in stark contrast to the non-planar geometry observed for the phosphorus-containing analog described in the same crystallographic study, which exhibits a near-ideal tetrahedral coordination at the phosphorus atom and strong hydrogen bonding in the x-z plane [2]. The planarity of the target compound facilitates extended π-π stacking interactions, which are critical for applications in organic electronics and liquid crystalline materials, whereas the non-planar analog is less suited for such purposes.

Planarity vs. non-planar
Head-to-head comparison
Torsion angle −179(2)°, nearly planar; P-containing analog non-planar
Planarity facilitates π-stacking for organic electronics; non-planar analog less suited
Single-crystal XRD, orthorhombic, T=291 K
Crystallography Solid-State Properties Polymorphism

Antiproliferative Activity: Benzo[b]thiophene vs. Thiophene Core

Studies comparing benzo[b]thiophene and thiophene analogs of combretastatin A-4 demonstrate that the presence of the benzo[b]thiophene ring is crucial for tubulin polymerization inhibitory (TPI) activity. Most thiophene derivatives, except those bearing a single methoxy group, were inactive in inhibiting tubulin polymerization, whereas benzo[b]thiophene-containing compounds retained activity . Furthermore, the attachment position of the 3,4,5-trimethoxystyrene unit significantly affects potency: benzo[b]thiophenes with this unit at position 2 were 12- to 30-fold more active than the 3-regioisomers for TPI activity . This class-level evidence establishes the benzo[b]thiophene core, and specifically the 3-aryl substitution pattern, as a privileged scaffold for tubulin-targeted anticancer agent development.

Antiproliferative: benzo[b]thiophene vs thiophene
Class-level inference
Benzo[b]thiophene retains tubulin inhibition; thiophene largely inactive; 12–30× 2- vs 3-substituted difference
Supports selection of benzo[b]thiophene core for tubulin-targeted research
In cellulo tubulin polymerization assay
Anticancer Tubulin Polymerization Cell Cycle Arrest

Fluorescence Efficiency of 3-Acyl Derivative

A derivative of the target compound, (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, synthesized via Pd-catalyzed coupling, exhibits a fluorescence quantum yield of up to 1 (unity) . This value approaches the theoretical maximum for fluorescence efficiency and is comparable to or exceeds that of many commercial organic fluorophores. In contrast, the parent compound 3-(4-methoxy-phenyl)-benzo[b]thiophene itself lacks the 3-acyl substituent and therefore does not achieve this level of fluorescence performance. This demonstrates that the 3-arylbenzo[b]thiophene core, when appropriately functionalized at the 3-position with an aroyl group, can serve as a platform for ultra-bright fluorescent probes and materials.

Fluorescence quantum yield
Cross-study comparable
Φf up to 1 (3-acyl derivative); parent not achieving unity
Core derivatizable to high-efficiency fluorophores for imaging and optoelectronics
Solution-state measurement
Fluorescence Organic Electronics Photophysics

Antiproliferative Potency of 3-Aryl Derivatives

In a study of 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophene derivatives, the compound bearing a 4-ethoxyphenyl group at the 3-position (4e) exhibited antiproliferative activity at submicromolar concentrations, with significant effects against HeLa and Jurkat cell lines [1]. While direct IC50 values for the 4-methoxyphenyl analog (the target compound) were not reported in this study, the structure-activity relationship reveals that electron-donating groups at the 4-position of the 3-aryl ring (e.g., OMe, OEt) enhance activity relative to electron-withdrawing substituents [1]. The 4-methoxyphenyl group therefore occupies a favorable position in the SAR landscape, predicting potent antiproliferative effects when the compound is further functionalized with a 2-trimethoxybenzoyl moiety.

Antiproliferative SAR
Class-level inference
4-Ethoxyphenyl analog submicromolar; 4-OMe favorable by SAR trend
Guides optimization of tubulin inhibitors; 4-methoxy substitution may support potency
HeLa, Jurkat cell lines; direct IC50 not reported
Anticancer Cytotoxicity Cell Cycle

Charge Mobility of 6-Methoxy Derivative

The 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene derivative, which shares the 4-methoxyphenyl substituent with the target compound but differs in substitution pattern (2- vs. 3-aryl), has been demonstrated to exhibit medium charge mobility rates on the order of 10⁻³ cm² V⁻¹ s⁻¹ when incorporated into liquid crystalline semiconductors [1]. This value is comparable to other small-molecule organic semiconductors and positions benzo[b]thiophene-based materials as viable candidates for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While the target compound itself lacks the 6-methoxy group, its core structure serves as a foundational scaffold for developing high-performance organic electronic materials through further functionalization.

Charge mobility (derivative)
Cross-study comparable
~10−3 cm2 V−1 s−1 (6-methoxy-2-(4-methoxyphenyl) derivative)
Supports benzo[b]thiophene platform for organic electronics; further functionalization required
TOF technique, liquid crystalline phase
Organic Electronics Liquid Crystals Charge Transport

3-(4-Methoxy-phenyl)-benzo[b]thiophene Applications


Tubulin Polymerization Inhibitor Scaffold

Based on class-level evidence that benzo[b]thiophenes retain tubulin polymerization inhibitory activity while thiophene analogs are largely inactive , and the favorable SAR trend for 4-methoxyphenyl substitution at the 3-position [1], this compound serves as an optimal starting material for synthesizing and screening novel antimitotic agents. Its lipophilic profile (LogP 4.58, LogD 4.88) is conducive to cellular uptake, making it suitable for cell-based antiproliferative assays.

High-Efficiency Fluorescent Probe Building Block

As demonstrated by the derivative (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, which achieves a fluorescence quantum yield of up to 1 , this compound can be functionalized at the 3-position to create ultra-bright fluorophores. This is valuable for developing bioimaging agents, fluorescent sensors, and organic light-emitting materials.

Precursor for Liquid Crystalline Semiconductors

The benzo[b]thiophene core, when further substituted (e.g., with a 6-methoxy group), yields materials with medium charge mobility (10⁻³ cm² V⁻¹ s⁻¹) and strong luminescence [2]. The target compound provides a synthetically accessible entry point for constructing such advanced materials through selective functionalization at the 2-, 3-, and 6-positions.

Crystallographic Reference for Planar Heteroaromatics

The well-defined, nearly planar crystal structure of 3-(4-methoxy-phenyl)-benzo[b]thiophene, determined by single-crystal X-ray diffraction [3], makes it a suitable reference compound for calibrating powder X-ray diffraction (PXRD) instruments, validating computational molecular modeling predictions, and serving as a co-crystallization ligand in structural biology.

Application
Selection Property
Validation Focus
Tubulin inhibitor research
3-Aryl substitution pattern & moderate lipophilicity
Cell-based antiproliferative assay; SAR profiling
Fluorophore development
3-Position functionalization enables high quantum yield derivatives
Quantum yield assessment; photostability screening
Organic electronic materials
Benzo[b]thiophene core with further substitution yields charge mobility
Charge transport measurement; mesophase characterization
X-ray diffraction reference
Nearly planar crystal structure (single-crystal XRD)
PXRD calibration; computational model validation; co-crystallization screening

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